Product packaging for 6-(4-Methylpiperazin-1-YL)-1H-indazole(Cat. No.:CAS No. 940882-91-7)

6-(4-Methylpiperazin-1-YL)-1H-indazole

Cat. No.: B14753067
CAS No.: 940882-91-7
M. Wt: 216.28 g/mol
InChI Key: JKYYKVDWDUHMEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methylpiperazin-1-yl)-1H-indazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. It features an indazole heterocyclic core, a privileged scaffold in pharmacology, substituted at the 6-position with a 4-methylpiperazine group. This structural motif is commonly investigated for its potential to inhibit various protein kinases, a key mechanism for developing targeted anticancer therapies . Indazole derivatives bearing hydrophobic and hydrophilic substituents, analogous to the structure of this compound, have demonstrated potent antiproliferative activities against a diverse panel of cancer cell lines, including breast, lung, and colorectal cancers . The incorporation of the 4-methylpiperazine moiety is a strategic modification often employed to optimize the pharmacokinetic properties and solubility of lead molecules, thereby enhancing their drug-likeness for preclinical research . Researchers value this compound as a versatile building block or a critical reference standard for synthesizing and evaluating novel small-molecule inhibitors. Its primary research applications include hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical assays to elucidate novel mechanisms of action against therapeutic targets . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N4 B14753067 6-(4-Methylpiperazin-1-YL)-1H-indazole CAS No. 940882-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

940882-91-7

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-1H-indazole

InChI

InChI=1S/C12H16N4/c1-15-4-6-16(7-5-15)11-3-2-10-9-13-14-12(10)8-11/h2-3,8-9H,4-7H2,1H3,(H,13,14)

InChI Key

JKYYKVDWDUHMEO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C=NN3

Origin of Product

United States

Pharmacological Mechanisms and Molecular Targets of 6 4 Methylpiperazin 1 Yl 1h Indazole Derivatives

Tyrosine Kinase and Serine/Threonine Kinase Inhibition Modalities

Derivatives of 6-(4-methylpiperazin-1-yl)-1H-indazole have been extensively investigated as inhibitors of both tyrosine kinases and serine/threonine kinases, which are pivotal in oncogenic signaling pathways. The indazole core acts as a versatile template for developing potent and selective inhibitors targeting the ATP-binding sites of these enzymes. nih.govresearchgate.net

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a critical role in cell proliferation, differentiation, and migration. nih.gov Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is a known driver in various cancers, making it a prime target for therapeutic intervention. researchgate.netnih.gov Indazole-based compounds have emerged as a significant class of FGFR inhibitors. researchgate.net

Several studies have focused on designing this compound derivatives with high selectivity for FGFR1. Overactivity of FGFR1 is associated with numerous tumors, including breast cancer, prostate cancer, and non-small-cell lung carcinoma. bohrium.com For instance, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed and evaluated for their potency as FGFR inhibitors. researchgate.net Within this series, specific compounds demonstrated potent and selective inhibition of FGFR1. One notable compound exhibited an IC50 value of 69.1 ± 19.8 nM for FGFR1. researchgate.net Another study identified an indazole derivative, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, which inhibits FGFR1 with an IC50 value of 100 nM. bohrium.com Further research led to the identification of compound 9d , a derivative bearing an indazole scaffold, as a potent FGFR1 inhibitor with an IC50 of 15.0 nM. nih.gov

Table 1: FGFR1 Selective Inhibition by Indazole Derivatives

Compound Target IC50 (nM)
Compound 101 FGFR1 69.1 ± 19.8
Compound 1 FGFR1 100
Compound 9d FGFR1 15.0

While selective inhibition is a key strategy, some this compound derivatives have been developed to exhibit a pan-FGFR inhibitory profile, targeting multiple members of the FGFR family. This approach can be beneficial in cancers where multiple FGFR isoforms are dysregulated. nih.gov For example, the compound CPL304110 was identified as a potent and selective inhibitor of FGFR1, 2, and 3, with IC50 values of 4.08 nM, 1.44 nM, and 10.55 nM, respectively. nih.gov Such compounds are designed to offer broader therapeutic coverage against tumors dependent on FGFR signaling. nih.gov The development of pan-FGFR inhibitors is a clinically relevant strategy, as evidenced by compounds like LY2874455, which has undergone Phase I clinical trials. researchgate.net

Table 2: Pan-FGFR Inhibition by Indazole Derivative CPL304110

Target IC50 (nM)
FGFR1 4.08
FGFR2 1.44
FGFR3 10.55

ABL Kinase Inhibition, Including Imatinib-Resistant Mutants (e.g., T315I)

The ABL tyrosine kinase is the target of the highly successful chronic myeloid leukemia (CML) drug imatinib. However, the emergence of resistance, particularly through the T315I "gatekeeper" mutation, has driven the search for new inhibitors. nih.govnih.gov Derivatives of this compound have been specifically designed to overcome this resistance. nih.govbohrium.com

One such derivative, CHMFL-ABL-121 , was developed as a novel type II ABL inhibitor. It demonstrated high potency against both wild-type (wt) ABL and the T315I mutant, with IC50 values of 2 nM and 0.2 nM, respectively. nih.govbohrium.com Another potent pan-BCR-ABL inhibitor, AKE-72 , which incorporates a 3-aminoindazole core and a (4-ethylpiperazin-1-yl)methyl group, showed IC50 values of < 0.5 nM against BCR-ABL^WT^ and 9 nM against the formidable BCR-ABL^T315I^ mutant. nih.govresearchgate.net These findings highlight the effectiveness of this scaffold in creating inhibitors that can address clinically significant resistance mechanisms in CML. nih.gov

Table 3: ABL Kinase Inhibition by this compound Derivatives

Compound Target IC50 (nM)
CHMFL-ABL-121 ABL wt 2
CHMFL-ABL-121 ABL T315I 0.2
AKE-72 BCR-ABL^WT^ < 0.5
AKE-72 BCR-ABL^T315I^ 9

Pim Kinase Family Inhibition (Pim-1, Pim-2, Pim-3)

The Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are attractive targets for cancer therapy due to their role in regulating signaling pathways fundamental to tumorigenesis. nih.gov Research efforts have led to the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.gov While not directly featuring the 6-(4-methylpiperazin-1-yl) moiety, these studies establish the utility of the broader indazole chemical space for targeting the Pim kinase family. Further optimization of related indazole structures has led to the identification of imidazopyridazine-thiazolidinediones, which potently inhibit Pim kinases with IC50 values in the tens to hundreds of nanomolar range. frontiersin.org

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that is frequently hyperactivated in human cancers. As the final kinase in this pathway, ERK represents a critical node for therapeutic intervention. The development of ERK inhibitors is an active area of research. Patent literature reveals that indazole derivatives have been synthesized and claimed as potent inhibitors of ERK, indicating the potential of the this compound scaffold to be adapted for targeting this key serine/threonine kinase. google.com

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition (e.g., EGFR T790M)

The indazole scaffold is a key component in the design of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor that plays a critical role in cell proliferation and signaling. chemrxiv.orgresearchgate.net Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. While first-generation EGFR inhibitors are effective against some mutations, resistance often develops, most commonly through the acquisition of the T790M "gatekeeper" mutation. chemrxiv.org

Third-generation EGFR inhibitors have been developed to specifically target these resistant mutants while sparing the wild-type (WT) receptor to minimize toxicity. chemrxiv.org Research into novel therapeutics has included indazole-based compounds. For instance, derivatives of Olmutinib, a third-generation TKI that selectively inhibits EGFR with L858R and T790M mutations, have been synthesized and evaluated. tbzmed.ac.ir One such derivative, N-{3-iodo-5-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]aminothieno{3,2-d}pyrimidin-4-yl)oxy]phenyl} acrylamide, incorporates the methylpiperazinyl moiety, highlighting the relevance of this functional group in the design of potent EGFR T790M inhibitors. tbzmed.ac.ir The development of such compounds underscores the potential of the indazole core in overcoming acquired resistance in cancer therapy. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) and Mutant Inhibition (e.g., FLT3-D835Y)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a critical therapeutic target in acute myeloid leukemia (AML), where activating mutations are common and confer a poor prognosis. uq.edu.aunih.gov A significant challenge in FLT3 inhibitor therapy is the emergence of secondary resistance, often through mutations in the tyrosine kinase domain (TKD), such as the D835Y substitution. nih.gov

Derivatives based on the 1H-indazole structure have shown potent inhibitory activity against both wild-type FLT3 and its resistant mutants. In one study, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were synthesized and evaluated. nih.gov These compounds were designed as type II inhibitors and demonstrated impressive potency, particularly against the FLT3-D835Y mutant. For example, compound 8r was about seven times more potent against FLT3-D835Y than against the wild-type enzyme, suggesting a potential to circumvent this common resistance mechanism. nih.gov Similarly, other heterocyclic systems incorporating elements of the indazole pharmacophore have yielded compounds with nanomolar inhibitory activity against both FLT3-ITD and the D835Y mutant. semanticscholar.orgresearchgate.net

Inhibitory Activity of Indazole Derivatives Against FLT3 and FLT3-D835Y
CompoundFLT3 IC₅₀ (nM)FLT3-D835Y IC₅₀ (nM)Reference
Compound 8r41.65.64 nih.gov
Compound 8v1078.86 nih.gov
Compound 34f (Imidazo[1,2-b]pyridazine derivative)4 (FLT3-ITD)1 semanticscholar.orgresearchgate.net

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, regulating critical cellular functions such as growth, proliferation, and survival. nih.gov Consequently, PI3K is a major target for cancer drug development. The indazole core has been successfully utilized to create potent PI3K inhibitors.

A notable example is GDC-0941 (Pictilisib), a potent and selective inhibitor of class I PI3K. nih.govresearchgate.net Its chemical structure, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, features the 1H-indazole moiety linked to a piperazinylmethyl group, demonstrating the utility of this combination for targeting the PI3K enzyme. nih.gov Further studies have explored other indazole derivatives, such as 3-amino-1H-indazole compounds, which exhibit broad-spectrum antiproliferative activity through the inhibition of the PI3K/AKT/mTOR pathway. nih.gov

Modulation of Other Receptor Tyrosine Kinases (e.g., VEGF-R, RET, ALK, DDR2)

The structural versatility of the this compound scaffold allows for its application in developing inhibitors that target a range of other receptor tyrosine kinases (RTKs) implicated in cancer, particularly those involved in angiogenesis. nih.gov Several FDA-approved multi-kinase inhibitors feature an indazole core, demonstrating its broad applicability. researchgate.netmdpi.com

VEGF-R Inhibition: The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, is a primary mediator of angiogenesis, the process of forming new blood vessels that is essential for tumor growth. nih.gov Indazole-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govresearchgate.net Pazopanib and Axitinib are clinically approved drugs with an indazole skeleton that effectively inhibit VEGFR, among other kinases. researchgate.netmdpi.com

ALK Inhibition: Anaplastic Lymphoma Kinase (ALK) is another RTK that can be oncogenically activated through chromosomal rearrangements. Entrectinib, an indazole-containing compound, is a potent inhibitor of ALK, as well as ROS1 and Trk kinases, and is approved for the treatment of tumors harboring these genetic alterations. researchgate.net

Inhibition of Cell Cycle Progression (e.g., G0/G1 arrest)

Disruption of the normal cell cycle is a hallmark of cancer, and inducing cell cycle arrest is a key mechanism of action for many anticancer agents. Research has shown that derivatives of 1H-indazole can exert their anti-proliferative effects by interfering with cell cycle progression. For example, studies on 3-amino-1H-indazole derivatives targeting the PI3K/AKT/mTOR pathway found that the lead compound, W24 , induced G2/M cell cycle arrest in human gastric cancer (HGC-27) cells. nih.gov This arrest prevents cancer cells from entering mitosis and subsequently dividing, thereby inhibiting tumor growth.

Cellular Mechanisms of Anti-proliferative Activity

Apoptosis Induction Pathways (e.g., Upregulation of Cleaved Caspase-3 and Bax, Downregulation of Bcl-2)

Inducing apoptosis, or programmed cell death, is a primary goal of cancer therapy. The this compound scaffold has been incorporated into molecules that effectively trigger apoptotic pathways in cancer cells. The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.govmdpi.com

A study on the indazole derivative 2f ((E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole) demonstrated its ability to promote apoptosis in 4T1 breast cancer cells in a dose-dependent manner. nih.gov The mechanism was directly linked to the modulation of key apoptotic proteins. Treatment with compound 2f led to:

An upregulation in the expression of the pro-apoptotic protein Bax.

An increase in the levels of cleaved caspase-3, an executive enzyme in the apoptotic cascade. nih.govresearchgate.net

A downregulation of the anti-apoptotic protein Bcl-2. nih.gov

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and the execution of cell death. nih.gov Another indazole derivative, W24 , was also found to induce apoptosis by regulating the activity of Bcl-2 family proteins, including BAD and Bcl-xL. nih.gov

Modulation of Apoptotic Markers by Indazole Derivatives
CompoundEffectProtein MarkerReference
Compound 2fUpregulationCleaved Caspase-3 nih.gov
UpregulationBax nih.gov
DownregulationBcl-2 nih.gov
Compound W24RegulationBAD nih.gov
RegulationBcl-xL nih.gov

Impact on Mitochondrial Membrane Potential

Certain derivatives of this compound have been shown to affect the mitochondrial membrane potential in cancer cells. Specifically, the compound (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole, referred to as compound 2f in a study, was observed to decrease the mitochondrial membrane potential in 4T1 breast cancer cells. rsc.org This disruption of the mitochondrial membrane potential is a key indicator of apoptosis, or programmed cell death, suggesting a potential mechanism by which these compounds exert their anti-cancer effects.

Regulation of Intracellular Reactive Oxygen Species (ROS) Levels

In conjunction with their effects on mitochondria, derivatives of this compound can modulate the levels of intracellular reactive oxygen species (ROS). The same compound, (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f), was found to increase the levels of ROS within 4T1 cancer cells. rsc.org Elevated ROS levels can induce oxidative stress, leading to cellular damage and apoptosis, which further contributes to the anti-cancer activity of these compounds.

Inhibition of Cancer Cell Proliferation and Colony Formation

A significant pharmacological action of this compound derivatives is their ability to inhibit the growth and proliferation of cancer cells. Compound 2f demonstrated potent growth inhibitory activity against several cancer cell lines and effectively inhibited the proliferation and colony formation of 4T1 breast cancer cells. rsc.org

Further studies on a series of related indazole derivatives revealed varying degrees of inhibitory activity against a panel of five human cancer cell lines. nih.gov For instance, while most tested compounds showed moderate activity, compound 2f consistently displayed significant inhibitory effects across multiple cell lines. nih.gov The anti-proliferative activities, represented by IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are detailed in the table below. nih.gov

Table 1: Inhibitory Activities (IC₅₀ in µM) of Selected this compound Derivatives Against Various Cancer Cell Lines

Compound A549 (Lung) 4T1 (Breast) HepG2 (Liver) MCF-7 (Breast) HCT116 (Colon)
2a >10 >10 >10 1.15 4.89
2f 0.44 0.23 0.94 0.35 1.07

Anti-migratory and Anti-invasive Properties

Disruption of Cancer Cell Migration and Invasion

Beyond inhibiting proliferation, derivatives of this compound have shown potential in hindering the metastatic process. Treatment with (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole (compound 2f) was found to disrupt the migration and invasion of 4T1 breast cancer cells. rsc.org This suggests that these compounds can interfere with the cellular mechanisms that allow cancer cells to move and spread to other parts of the body.

Modulation of Matrix Metalloproteinase-9 (MMP9) and Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2)

The anti-invasive effects of these compounds are linked to their ability to modulate key enzymes involved in the degradation of the extracellular matrix. The balance between matrix metalloproteinases (MMPs) and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is crucial in preventing cancer cell invasion. nih.govnih.gov Treatment with compound 2f resulted in a reduction of MMP9 levels and an increase in TIMP2 levels in 4T1 cells. rsc.org This shift in the MMP/TIMP balance contributes to the suppression of cancer cell invasion.

Other Potential Biological Activities Associated with the Indazole Scaffold

The indazole scaffold, which forms the core structure of these compounds, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.govrsc.org Indazole-containing derivatives have been investigated for a broad spectrum of therapeutic applications. nih.govresearchgate.net

These potential biological activities include:

Anti-inflammatory nih.govnih.gov

Antibacterial nih.govnih.gov

Antifungal nih.govnih.gov

Anti-HIV nih.govtaylorandfrancis.com

Anti-arrhythmic nih.gov

Antitumor nih.govresearchgate.net

Analgesic researchgate.net

Antidepressant rsc.org

Anti-Parkinson rsc.org

Antidiabetic rsc.org

Anti-protozoal rsc.org

The versatility of the indazole ring system allows for the development of various derivatives that can act as inhibitors for different protein kinases, which are crucial targets in cancer therapy. nih.gov

Structure Activity Relationship Sar Studies of 6 4 Methylpiperazin 1 Yl 1h Indazole Derivatives

Influence of Substituents at the Indazole Ring Positions (C3, C4, C6) on Potency and Selectivity

The indazole ring is a versatile scaffold, and substitutions at its various positions significantly modulate the pharmacological profile of its derivatives. exlibrisgroup.com Research has demonstrated that the nature and position of substituents on the indazole core play a critical role in determining the potency and selectivity of these compounds as enzyme inhibitors. nih.gov

C3 Position: The C3 position of the indazole ring is a frequent site for modification to influence target engagement. SAR studies have revealed that introducing suitably substituted moieties at this position is crucial for potent inhibitory activities. nih.gov For instance, in a series of 3-substituted 1H-indazoles designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the presence of a carbohydrazide (B1668358) moiety at the C3 position was found to be essential for strong in vitro inhibitory activity. nih.gov Similarly, in the development of Unc-51-like kinase 1 (ULK1) inhibitors, the addition of an amino group at the 3-position of the indazole core was a key modification that led to significantly more potent compounds. nih.gov

C4 Position: The C4 position also offers a valuable handle for structural optimization. In one study, a series of 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions were synthesized and evaluated for IDO1 inhibition. nih.gov This suggests that co-substitution at these positions can be a viable strategy for enhancing biological activity. For example, compound 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol exhibited an IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov In another series of compounds, a carboxamide group at the C4 position was explored, leading to potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov

C6 Position: The 6-position, where the parent compound features the 4-methylpiperazin-1-yl group, is a critical determinant of activity. The nature of the group at C6 can influence interactions with the target protein. A novel series of indazole derivatives with different substitutions at the 6-position were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. nih.gov The results showed that compounds with specific substitutions at this position were the most effective, highlighting the importance of this position for cytotoxic effects. nih.gov For example, introducing a 2,6-dichloro-3,5-dimethoxyphenyl group at the C6 position of an indazole-4-carboxamide derivative resulted in a potent FGFR1 inhibitor. nih.gov

Table 1: Influence of Indazole Ring Substitution on Enzyme Inhibition
CompoundSubstitution Position(s)TargetIC₅₀ (nM)
Compound 102C4, C6FGFR130.2 ± 1.9
Compound 120C4, C6IDO15300
Compound 121C3IDO1720
Compound 147C3ULK111

Role of the 4-Methylpiperazin-1-yl Moiety in Target Binding and Pharmacological Activity

The 4-methylpiperazin-1-yl moiety is a common feature in many kinase inhibitors and other biologically active molecules. Its prevalence is due to its favorable physicochemical properties, including its ability to improve solubility and form key interactions with biological targets. nih.gov

Beyond direct enzyme inhibition, the 4-methylpiperazin-1-yl group can significantly influence a compound's cellular activity. This moiety can enhance aqueous solubility and provide a desirable balance of lipophilicity, which facilitates membrane permeability and allows the compound to reach its intracellular target. In the development of indazole-based diarylurea derivatives as anticancer agents, the structure-activity relationship analysis indicated that modifications, including the introduction of piperazine-containing side chains, played a key role in antiproliferative activity against cell lines like HCT-116. nih.gov The improved cellular potency is often a result of the enhanced pharmacokinetic properties conferred by the methylpiperazine group. nih.gov

Investigation of Linker and Terminal Group Contributions to the Overall Pharmacophore

The linker's length, rigidity, and chemical nature can dictate the orientation of the terminal group within the target's binding site. For example, in the design of ROCK-II inhibitors, the linker substructure in 1H-indazole analogs was found to be important. researchgate.net Different linkers, such as amides or ureas, have been successfully employed. nih.govnih.gov A series of 1H-indazole amide derivatives were synthesized and showed excellent enzymatic and cellular activity toward ERK1/2. nih.gov Similarly, diarylurea derivatives incorporating the indazole scaffold have been designed, where the urea (B33335) moiety acts as a crucial hydrogen-bonding linker. nih.gov

The terminal groups are responsible for forming specific interactions with the target protein, often in regions outside the primary binding pocket of the core scaffold. These interactions can significantly enhance potency and selectivity. In the optimization of ULK1 inhibitors, substituting the terminal group with a 10-membered aromatic ring system, such as naphthyl or isoquinolyl, led to a substantial increase in potency. nih.gov These larger aromatic systems can engage in additional hydrophobic or pi-stacking interactions within the kinase binding site. nih.gov

Table 2: Effect of Linker and Terminal Groups on Activity
Compound SeriesLinker TypeTerminal GroupTargetObserved Activity
DiarylureasUreaSubstituted Phenylc-kit/HCT-116IC₅₀ = 1.0 µM (Compound 1i)
ULK1 InhibitorsAmineNaphthylULK1IC₅₀ < 50 nM (Compound 3a)
ERK1/2 InhibitorsAmideVariousERK1/2IC₅₀ = 9.3 - 25.8 nM

Significance of Stereochemistry for Biological Activity

Stereochemistry is a fundamental aspect of drug design, as biological systems are chiral. The three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with a target protein. nih.gov For derivatives of 6-(4-methylpiperazin-1-yl)-1H-indazole that contain chiral centers, the biological activity often resides predominantly in one stereoisomer. nih.govmdpi.com

In the development of ULK1 inhibitors, a derivative containing a substituted cyclohexane (B81311) ring was initially synthesized as a mixture of stereoisomers. nih.gov Subsequent investigation into a specific stereoisomer with a (1R,3S) configuration revealed that it retained potent activity against the target kinase. nih.gov This indicates that a specific spatial orientation is preferred for optimal binding. The differential activity between stereoisomers can be attributed to one isomer achieving a more favorable binding pose within the active site, maximizing key interactions while avoiding steric clashes. mdpi.com In some cases, stereochemistry not only affects target binding but can also lead to significant differences in cellular uptake, with one isomer being preferentially transported into the cell. nih.gov

Rational Design and Structure-Guided Drug Design Approaches in Optimization

The optimization of this compound derivatives has heavily relied on rational and structure-guided drug design approaches. These methods use detailed knowledge of the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity. acs.org

Techniques such as X-ray crystallography and computational modeling are instrumental in this process. By obtaining co-crystal structures of an inhibitor bound to its target enzyme, researchers can visualize the precise binding mode and identify key interactions. researchgate.net This information guides the design of new analogs with modifications aimed at enhancing these interactions or exploring new binding pockets. acs.org For example, structure-guided optimization of an indazole hit for cyclin-dependent kinase 2 (CDK2) led to a series of molecules with low nanomolar affinity. acs.org

In silico high-throughput screening and docking studies are also powerful tools. nih.gov These computational methods can predict how different molecules will bind to a target, allowing for the prioritization of compounds for synthesis and testing. nih.gov The development of potent ULK1 inhibitors started from a hit identified through an in silico screen, which was then optimized using docking studies to guide the design of more active compounds. nih.gov Similarly, fragment-based and knowledge-based design approaches have been successfully used to identify novel indazole derivatives as potent inhibitors of Aurora kinases. nih.gov

Preclinical in Vitro and in Vivo Efficacy Studies of 6 4 Methylpiperazin 1 Yl 1h Indazole Derivatives

In Vitro Assays for Antiproliferative and Cytotoxic Activity

The initial phase of preclinical assessment for novel 6-(4-methylpiperazin-1-yl)-1H-indazole derivatives typically involves a comprehensive suite of in vitro assays. These studies are designed to determine the direct effects of the compounds on cancer cells, including their ability to inhibit proliferation, induce cell death, and interfere with critical cellular processes that drive malignancy.

Derivatives of this compound have been systematically screened against a wide array of human cancer cell lines to assess their antiproliferative and cytotoxic potential. These screenings are fundamental in identifying the spectrum of activity and potential tumor types that may be susceptible to this class of compounds.

For instance, a particular derivative, compound 2f , which incorporates the 6-(4-methylpiperazin-1-yl) moiety, demonstrated potent growth inhibitory activity against several cancer cell lines. In vitro antiproliferative assays revealed significant efficacy against breast cancer (4T1), lung cancer (A549), and other cancer cell types. Similarly, another series of 3-amino-1H-indazole derivatives showed broad-spectrum antiproliferative activity against cell lines including HT-29 (colon), MCF-7 (breast), A-549 (lung), and HepG2 (liver), with IC50 values in the low micromolar range.

The antiproliferative effects of these compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. The data from these screenings are pivotal for selecting the most promising candidates for further mechanistic studies.

Interactive Data Table: Antiproliferative Activity of Selected Indazole Derivatives This table is representative of typical data found in research studies.

Compound Cell Line Cancer Type IC50 (µM)
Derivative 6o K562 Chronic Myeloid Leukemia 5.15
Derivative 6o A549 Lung Cancer >50
Derivative 6o PC-3 Prostate Cancer >50
Derivative 6o Hep-G2 Liver Cancer >50
Derivative W24 HT-29 Colon Cancer 0.43-3.88
Derivative W24 MCF-7 Breast Cancer 0.43-3.88
Derivative W24 A-549 Lung Cancer 0.43-3.88
Derivative W24 HepG2 Liver Cancer 0.43-3.88

Further investigation into the mechanism of action of this compound derivatives has frequently involved detailed analysis of their effects on programmed cell death (apoptosis) and cell cycle progression.

Studies have shown that these compounds can induce apoptosis in a dose-dependent manner. For example, treatment of K562 chronic myeloid leukemia cells with compound 6o led to a significant increase in the total apoptosis rate. Mechanistic studies on other indazole derivatives revealed that apoptosis induction is often associated with the modulation of key regulatory proteins. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.

In addition to inducing apoptosis, these derivatives can also disrupt the normal progression of the cell cycle. Analysis has shown that certain compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. For example, one indazole derivative was found to arrest MCF-7 breast cancer cells at the G2/M phase of the cell cycle. Another compound, W24 , induced G2/M cell cycle arrest in HGC-27 gastric cancer cells, an effect linked to the regulation of Cyclin B1.

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Preclinical studies have evaluated the potential of this compound derivatives to inhibit these processes.

In vitro assays, such as wound healing and transwell migration assays, have demonstrated that specific derivatives can effectively suppress the migratory and invasive capabilities of cancer cells. The potent compound 2f was shown to inhibit both migration and invasion in vitro. Similarly, the derivative W24 was found to inhibit the migration and invasion of HGC-27 cells, a process associated with the downregulation of proteins involved in the epithelial-mesenchymal transition (EMT) pathway, such as Snail and Slug.

The indazole core is a well-established scaffold for the development of kinase inhibitors. Consequently, many derivatives of this compound have been subjected to enzymatic assays to determine their specific kinase targets and inhibitory potency.

These compounds have shown inhibitory activity against a range of kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFR), ABL kinase, and Pim kinases. For example, a series of 1H-indazole derivatives were identified as potent FGFR1 inhibitors, with the most active compounds exhibiting IC50 values in the nanomolar range. One derivative, 102 , displayed an IC50 of 30.2 nM against FGFR1. Another compound, 82a , was a potent pan-Pim kinase inhibitor, with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. The ABL kinase, particularly the BCR-ABL fusion protein in chronic myeloid leukemia, is another key target for indazole-based compounds.

Interactive Data Table: Kinase Inhibitory Activity of Selected Indazole Derivatives This table is representative of typical data found in research studies.

Compound Target Kinase IC50 (nM)
102 FGFR1 30.2
106 FGFR1 2000
106 FGFR2 800
106 FGFR3 4500
82a Pim-1 0.4
82a Pim-2 1.1

| 82a | Pim-3 | 0.4 |

To confirm that the observed cellular effects are a direct result of target kinase inhibition, studies often investigate the modulation of downstream signaling pathways. This is typically achieved using techniques like Western blotting to measure the phosphorylation status of key signaling proteins.

For indazole derivatives targeting the PI3K/AKT/mTOR pathway, such as compound W24 , researchers have observed inhibition of the pathway's key components. This confirms that the compound engages its intended target within the cell and elicits the expected downstream biological response. In the context of BCR-ABL inhibitors, effective compounds would be expected to reduce the phosphorylation of downstream effectors like STAT5 and CrkL, which are critical for the survival and proliferation of chronic myeloid leukemia cells.

In Vivo Efficacy Assessments in Animal Models

Promising candidates from in vitro studies are advanced to in vivo efficacy assessments in animal models, typically immunodeficient mice bearing human tumor xenografts. These studies are critical for evaluating the antitumor activity of a compound in a complex biological system.

The derivative 2f , after demonstrating potent in vitro activity, was evaluated in a 4T1 mouse model of breast cancer. The study found that 2f could suppress tumor growth in vivo, providing evidence of its potential therapeutic efficacy. Another study involving the indazole derivative NV6 in a murine model of cutaneous leishmaniasis demonstrated a significant reduction in lesion development and parasite load, comparable to the control drug amphotericin B. These in vivo experiments are essential for validating the therapeutic potential of this compound derivatives and provide the rationale for further development.

Evaluation of Tumor Growth Inhibition in Xenograft Models (e.g., 4T1 tumor model, NCI-H1581 xenografts)

The anti-tumor activity of this compound derivatives has been substantiated in several xenograft models, which involve the implantation of human tumor cells into immunodeficient mice.

In the murine breast cancer 4T1 tumor model , a notable indazole derivative, designated as compound 2f , which incorporates a 6-(4-methylpiperazin-1-yl)pyridin-3-yl moiety at the C6 position of the indazole core, has demonstrated the ability to suppress tumor growth in vivo. nih.govresearchgate.net This particular compound was identified as a promising small molecule anti-cancer agent due to its efficacy in this model without apparent side effects. nih.govresearchgate.net

Further investigations into indazole derivatives have revealed significant tumor growth inhibition in NCI-H1581 xenografts , a non-small cell lung cancer model. One such derivative, compound 104 , exhibited a substantial tumor growth inhibition (TGI) of 66.1%. Another related compound, 105 , a 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative, showed even more profound effects, with a near-complete tumor growth inhibition of 96.9% in the NCI-H1581 model. These findings highlight the potential of the indazole scaffold in targeting FGFR-driven cancers. A structurally related compound, 102 , which also contains a 4-methylpiperazin-1-yl group, was noted for its potent FGFR1 inhibitory activity.

CompoundXenograft ModelKey FindingsReference
Compound 2f4T1 (Murine Breast Cancer)Suppressed tumor growth in vivo. nih.govresearchgate.net
Compound 104NCI-H1581 (Non-Small Cell Lung Cancer)Demonstrated 66.1% tumor growth inhibition (TGI).
Compound 105NCI-H1581 (Non-Small Cell Lung Cancer)Achieved 96.9% tumor growth inhibition (TGI).

Assessment in Allograft Mouse Models (e.g., TEL-ABLT315I-BaF3)

Allograft models, where cancer cells from the same species as the host are transplanted, provide a valuable tool for assessing anti-tumor agents in the context of a competent immune system.

In a TEL-ABLT315I-BaF3 cell-inoculated allograft mouse model, the efficacy of an indazole derivative known as CHMFL-ABL-121 was evaluated. nih.gov This compound, chemically identified as (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide, is a potent ABL kinase inhibitor designed to overcome resistance mutations such as T315I, which is relevant in chronic myeloid leukemia (CML). nih.gov The in vivo study revealed that CHMFL-ABL-121 achieved a tumor growth inhibition (TGI) of 52% in this model, without any observable toxicity. nih.gov

CompoundAllograft ModelKey FindingsReference
CHMFL-ABL-121TEL-ABLT315I-BaF3Displayed a tumor growth inhibition (TGI) of 52%. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Animal Models

Pharmacodynamic (PD) biomarker analysis in preclinical models is crucial for understanding the molecular mechanisms through which a drug exerts its therapeutic effects. For this compound derivatives, several PD biomarkers have been identified that correlate with their anti-tumor activity.

For compound 2f , studies in 4T1 cells indicated that its anti-tumor effects are associated with the induction of apoptosis. researchgate.netrsc.org This was evidenced by the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS) were observed. researchgate.netrsc.org In the context of tumor invasion and metastasis, treatment with compound 2f led to a reduction of matrix metalloproteinase-9 (MMP9) and an increase in the tissue inhibitor of matrix metalloproteinase 2 (TIMP2). researchgate.netrsc.org

In the case of CHMFL-ABL-121 , its mechanism of action in a cellular context involves the strong inhibition of BCR-ABL mediated signaling pathways. nih.gov This leads to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov These findings suggest that downstream targets of the BCR-ABL pathway, as well as markers of apoptosis and cell cycle progression, would serve as relevant pharmacodynamic biomarkers in preclinical animal models.

Other studies on indazole derivatives have also pointed towards cell cycle arrest at the G2/M phase as a mechanism of action. nih.gov Additionally, for indazole derivatives targeting VEGFR-2, a key regulator of angiogenesis, inhibition of human umbilical vein endothelial cells (HUVEC) proliferation has been observed, indicating that markers of angiogenesis could be valuable PD biomarkers for this class of compounds.

Compound/Derivative ClassPotential Pharmacodynamic BiomarkersAssociated MechanismReference
Compound 2fCleaved caspase-3, Bax, Bcl-2, MMP9, TIMP2, ROSApoptosis induction, Inhibition of invasion researchgate.netrsc.org
CHMFL-ABL-121Phospho-BCR-ABL substrates, Cleaved caspases, G0/G1 cell cycle markersBCR-ABL pathway inhibition, Apoptosis, Cell cycle arrest nih.gov
Other Indazole DerivativesG2/M cell cycle markers (e.g., Cyclin B1), Angiogenesis markers (e.g., VEGFR-2 phosphorylation)Cell cycle arrest, Anti-angiogenesis nih.gov

Computational Chemistry and Molecular Modeling of 6 4 Methylpiperazin 1 Yl 1h Indazole Derivative Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. unar.ac.id This technique is instrumental in understanding the binding modes of 6-(4-Methylpiperazin-1-YL)-1H-indazole derivatives with various protein targets. By simulating the interaction between the ligand (the indazole derivative) and the receptor, researchers can estimate the binding affinity, typically represented as a docking score, and identify key amino acid residues involved in the interaction.

For instance, studies on various indazole derivatives have demonstrated their potential as inhibitors for a range of protein kinases and other enzymes. Docking simulations reveal that the indazole core often serves as a scaffold, anchoring the molecule within the active site through hydrogen bonds, while the methylpiperazine group can form additional interactions, often extending into solvent-exposed regions or forming salt bridges with charged residues. These interactions are crucial for the molecule's inhibitory activity.

Research on similar heterocyclic compounds highlights the common types of interactions observed. For example, in the context of anti-inflammatory drug design, docking of 1H-indazole analogs into the active site of the Cyclooxygenase-2 (COX-2) enzyme revealed significant binding scores, indicating strong potential for inhibition. dntb.gov.ua Similarly, virtual screening campaigns against targets like Cancer Osaka Thyroid (COT) kinase have identified indazole-containing molecules as potent inhibitors, with docking studies confirming their ability to fit snugly within the enzyme's active site. alliedacademies.org

Table 1: Example Molecular Docking Results for Indazole Analogs Against Protein Kinases

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Indazole Analog ACOX-2 (3NT1)-9.11Arg120, Tyr385, Ser530 dntb.gov.ua
Indazole Analog BHIF-1α-8.50His25, Tyr28, Val99 nih.gov
DB07075 (Indazole Derivative)COT Kinase-7.85Cys87, Leu138, Asp150 alliedacademies.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This approach is crucial for assessing the conformational flexibility of this compound derivatives and the stability of their complex with a biological target. nih.gov

MD simulations can validate the binding poses predicted by docking. By running simulations for several nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Furthermore, MD simulations are used to calculate binding free energies using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on indazole derivatives targeting enzymes like HIF-1α have used MD simulations to confirm that the most potent compounds remain stable in the active site, reinforcing the docking predictions. nih.gov

Table 2: Key Parameters from Molecular Dynamics Simulations of Ligand-Protein Complexes

ParameterDescriptionSignificance
RMSD (Root Mean Square Deviation)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.A low and stable RMSD value for the protein-ligand complex suggests the system has reached equilibrium and the binding is stable.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of each atom or residue from its average position during the simulation.Identifies flexible and rigid regions of the protein upon ligand binding. High fluctuations in the binding site may indicate instability.
Binding Free Energy (MM/GBSA)Calculates the free energy of binding by combining molecular mechanics energies with solvation free energies.Provides a quantitative measure of binding affinity, helping to rank different ligands and predict their potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For derivatives of this compound, QSAR models are developed to predict the inhibitory activity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. nih.gov

To build a QSAR model, a set of indazole derivatives with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates these descriptors with the observed activity. mdpi.commdpi.com

For example, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps. nih.gov These maps visually represent regions where bulky groups or specific electrostatic charges would increase or decrease biological activity, providing a clear roadmap for structural modifications. The statistical validity of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validation coefficient (Q²). A robust model will have high values for both, indicating good predictive power. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor CategoryExample DescriptorInformation Provided
ElectronicELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to the molecule's ability to accept electrons.
StericMolar Refractivity (MR)Relates to the volume occupied by the molecule. mdpi.com
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Predicts drug transport properties, such as intestinal absorption. mdpi.com

In Silico Virtual Screening for Novel Lead Identification

In silico virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. alliedacademies.orgrroij.com This approach can be ligand-based, searching for molecules with similar features to a known active compound, or structure-based, which involves docking millions of compounds into the target's active site. unar.ac.id

For identifying novel leads based on the this compound scaffold, structure-based virtual screening is particularly effective. The process begins with a high-resolution 3D structure of the target protein. A virtual library of compounds is then computationally docked against the protein's binding site. The compounds are ranked based on their docking scores and predicted binding modes. The top-ranked "hits" are then selected for further experimental testing. This method significantly accelerates the early phase of drug discovery by narrowing down the number of compounds that need to be synthesized and tested in the lab. mdpi.com

For example, virtual screening has been successfully used to identify indazole-based inhibitors for targets such as COT kinase, demonstrating the utility of this approach in finding novel anticancer agents. alliedacademies.org

Application of Computational Approaches for Binding Mode Switch Strategies

A "binding mode switch" refers to a phenomenon where small chemical modifications to a ligand cause it to adopt a completely different orientation or set of interactions within the same binding site. Computational approaches are essential for predicting and understanding these switches, which can have profound effects on a drug's activity and selectivity.

Molecular docking and MD simulations are the primary tools used to investigate binding mode switches. dntb.gov.uanih.gov By systematically modifying the this compound scaffold—for example, by changing substituents on the indazole ring or altering the piperazine (B1678402) group—researchers can perform docking and MD simulations for each new analog. The resulting binding poses and interaction patterns are then compared.

If a small change leads to a large shift in the binding orientation (e.g., a 180-degree flip of the core scaffold), this indicates a binding mode switch. Free energy calculations can then be used to determine the relative stability of the different binding modes. Understanding these switches is critical for lead optimization, as it can explain sudden drops or gains in activity (activity cliffs) and can be exploited to design compounds that avoid undesirable off-target interactions or engage with new, beneficial pockets within the active site.

Future Research Directions and Translational Potential of 6 4 Methylpiperazin 1 Yl 1h Indazole in Preclinical Development

Identification of Novel Therapeutic Targets and Indications

The indazole-piperazine core has been successfully utilized to develop inhibitors for a wide array of protein kinases, suggesting its potential against a broader range of therapeutic targets. Preclinical research has identified several key kinases and pathways that can be modulated by derivatives of this scaffold.

Oncogenic Kinases: A primary focus has been on cancer-related kinases. Derivatives have shown potent activity against targets like vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and the PI3K/Akt signaling pathway. nih.govnih.govresearchgate.net For example, the approved multi-kinase inhibitor Pazopanib, which contains an indazole core, targets VEGFR, PDGFR, and c-Kit, and is used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.gov Another notable example is GDC-0941, a potent inhibitor of class I PI3K, which incorporates an indazolyl group and has been evaluated for cancer treatment. researchgate.netnih.gov

Cell Cycle and Proliferation Kinases: Beyond receptor tyrosine kinases, derivatives have been designed to inhibit kinases crucial for cell cycle regulation and proliferation, such as Aurora kinases, Polo-like kinase 4 (PLK4), and extracellular signal-regulated kinases (ERK1/2). nih.govnih.govnih.gov

Kinases in Non-Oncological Indications: The therapeutic potential extends beyond cancer. For instance, a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analogs have been developed as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II). nih.govresearchgate.net ROCK inhibitors have therapeutic potential in diseases ranging from glaucoma to spinal cord injury. nih.gov Additionally, the scaffold has been explored for developing inhibitors of c-Jun N-terminal kinase-3 (JNK3), which is implicated in neurodegenerative diseases. nih.gov

Future research will likely focus on screening indazole-piperazine libraries against a wider range of the human kinome to identify novel, therapeutically relevant targets in areas such as immunology (e.g., Hematopoietic Progenitor Kinase 1 - HPK1) and inflammatory diseases. researchgate.net

Design of Highly Selective and Potent Kinase Inhibitors

A central challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. choderalab.org The 6-(4-methylpiperazin-1-yl)-1H-indazole scaffold offers a robust platform for applying sophisticated drug design strategies to create highly selective and potent inhibitors.

Structure-activity relationship (SAR) studies have been pivotal in optimizing compounds based on this scaffold. For example, in the development of ROCK-II inhibitors, modifications to the piperazine (B1678402) and indazole moieties led to compounds like SR-1459, with an IC₅₀ value of 13 nM. nih.gov SAR studies on ERK1/2 inhibitors also demonstrated how systematic structural modifications could yield compounds with potent enzymatic and cellular activity. nih.gov

A key strategy for achieving both potency and selectivity is the design of Type II inhibitors . These molecules bind to the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped. nih.gov This inactive conformation presents a unique allosteric pocket adjacent to the ATP-binding site, which can be exploited to gain selectivity. Researchers have successfully designed 3-amino-1H-indazol-6-yl-benzamide derivatives as Type II inhibitors that show spectrum-selective inhibition of FLT3, PDGFRα, and c-Kit, including clinically relevant gatekeeper mutants. nih.gov

Future design efforts will continue to leverage structure-based design, guided by X-ray crystallography and molecular modeling, to refine the interactions between the indazole-piperazine core and the target kinase. nih.gov This includes optimizing hydrogen bonds with the kinase hinge region and exploiting unique pockets to enhance selectivity over closely related kinases. nih.gov

Table 1: Inhibitory Activity of Selected Indazole-Piperazine Derivatives

Compound Target Kinase IC₅₀ / EC₅₀ (nM) Reference
SR-1459 ROCK-II 13 nih.gov
SR-899 ROCK-II 100 nih.gov
Compound 4 FLT3 5 nih.gov
Compound 4 PDGFRα-T674M 17 nih.gov
GDC-0941 Analog PI3Kα 28-46 (cellular) researchgate.net

Development of Multi-Targeting Agents with Enhanced Efficacy

While selectivity is often a primary goal, designing inhibitors that intentionally target multiple kinases can be a powerful therapeutic strategy, particularly in cancer where multiple signaling pathways are often dysregulated. mdpi.com The indazole-piperazine scaffold is well-suited for the development of such multi-targeting agents.

Pazopanib and Axitinib are clinically approved examples of multi-kinase inhibitors built around an indazole core, demonstrating the scaffold's utility in this approach. nih.gov Preclinical research has also identified single compounds based on a 3-amino-indazole scaffold that potently inhibit FLT3, PDGFRα, and c-Kit at low nanomolar concentrations. nih.gov This multi-targeted profile can prevent resistance driven by pathway redundancy or crosstalk. For instance, inhibiting both EGFR and HER2, or VEGFR2 and other angiogenic kinases, can lead to a more comprehensive blockade of tumor growth and survival signals. mdpi.com

The development of future multi-targeting agents will involve rational design based on the structural similarities and differences within kinase subfamilies. By carefully modifying the scaffold, it is possible to create molecules with a desired polypharmacology profile, hitting a specific set of kinases to achieve synergistic antitumor effects while avoiding kinases associated with toxicity.

Investigation of Resistance Mechanisms and Strategies to Overcome Acquired Resistance

A major limitation of targeted kinase inhibitors is the development of acquired resistance. choderalab.orgnih.gov A common mechanism is the emergence of point mutations within the kinase domain that prevent drug binding. nih.gov

Gatekeeper Mutations: One of the most frequent types of resistance mutations is the "gatekeeper" mutation, where a threonine residue in the ATP-binding pocket is replaced by a bulkier amino acid like methionine or isoleucine (e.g., T790M in EGFR, T315I in BCR-ABL). nih.govnih.gov This steric hindrance can block the binding of many Type I inhibitors.

Bypass Signaling: Tumors can also develop resistance by activating alternative signaling pathways to bypass the inhibited kinase, a mechanism known as "on-target" resistance. dovepress.commdpi.com

The indazole-piperazine scaffold is instrumental in designing next-generation inhibitors to overcome these resistance mechanisms. As previously mentioned, Type II inhibitors that bind the "DFG-out" conformation are often effective against gatekeeper mutations because their binding is less dependent on the gatekeeper residue. nih.gov For example, an amino-indazole compound was specifically designed to inhibit the PDGFRα-T674M gatekeeper mutant. nih.gov

Another strategy involves designing covalent inhibitors that form an irreversible bond with a non-catalytic cysteine residue near the ATP pocket, rendering the kinase permanently inactive. Furthermore, developing allosteric inhibitors that bind to sites distant from the ATP pocket represents another promising avenue, as these sites are often not affected by mutations that confer resistance to ATP-competitive drugs. nih.gov

Exploration of Combination Therapies in Preclinical Models

To enhance efficacy and delay the onset of resistance, kinase inhibitors based on the indazole-piperazine scaffold are being explored in combination with other therapeutic modalities in preclinical models. nih.gov

Combination with Other Targeted Inhibitors: Combining inhibitors that block different nodes in a signaling network can produce synergistic effects and prevent escape through bypass pathways. For example, preclinical studies in melanoma have shown success by combining a BRAF inhibitor with a MEK inhibitor. nih.gov Similar strategies could involve combining an indazole-based PI3K inhibitor with a MEK or mTOR inhibitor.

Combination with Chemotherapy: Using kinase inhibitors to sensitize tumor cells to traditional cytotoxic agents is another established approach.

Combination with Immunotherapy: A burgeoning area of research is the combination of kinase inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies). mit.edu Certain kinase inhibitors can modulate the tumor microenvironment to make it more permissive to an anti-tumor immune response. For example, VEGFR inhibitors can decrease the number of immunosuppressive regulatory T cells and myeloid-derived suppressor cells within the tumor. Preclinical studies combining kinase inhibitors with immunotherapy have shown the potential for durable responses, paving the way for clinical investigation. mit.edu

Future preclinical studies will continue to identify the most effective combination strategies, focusing on synergistic interactions and the optimal sequencing of therapies to maximize anti-tumor activity and overcome resistance.

Q & A

Q. What are the optimal synthetic routes for 6-(4-Methylpiperazin-1-YL)-1H-indazole and its derivatives?

  • Methodological Answer : The synthesis typically involves functionalizing the indazole core at the 6-position with a 4-methylpiperazine group. Key strategies include:
  • Mannich Reaction : Reacting indazole derivatives with piperazine precursors to introduce the 4-methylpiperazinyl group via a one-pot condensation (e.g., using formaldehyde and secondary amines) .
  • Halogen Intermediates : Substituting bromide or mesylate intermediates (e.g., 6-bromoindazole) with 4-methylpiperazine under nucleophilic aromatic substitution conditions, which improves yield compared to mesylate routes .
  • Hydrogenation : Reducing vinyl or nitro groups in intermediates using Pd/C under H₂ to finalize the structure .
    Example workflow:
     Indazole → Bromination at C6 → Nucleophilic substitution with 4-methylpiperazine → Purification via column chromatography  

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches in indazole at ~3400 cm⁻¹, C-N vibrations in piperazine at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For example, the singlet for the N-methyl group in piperazine appears at δ ~2.3 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 257.1 for C₁₁H₁₄N₄) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Methodological Answer : Common assays include:
  • Antiproliferative Activity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values .
  • Microbiological Screening : Disk diffusion or broth microdilution for antimicrobial activity against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., for protein arginine methyltransferases) to measure IC₅₀ or Ki values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

  • Methodological Answer : Key SAR findings and experimental design considerations:
  • C6 Substitution : The 4-methylpiperazine group enhances solubility and target engagement (e.g., IC₅₀ = 54 μM against PRMT3) .
  • Linker Modifications : Replacing a vinyl linker with ethyl reduces potency (e.g., derivative 2p vs. 2f in ), suggesting rigidity is critical for binding .
  • Electron-Withdrawing Groups : Chlorine at the styryl position decreases activity, highlighting the need for balanced electronic effects .
    Table 1 : SAR Summary for Anticancer Derivatives
DerivativeSubstituentIC₅₀ (μM)Reference
2f 3,5-Dimethoxystyryl0.12
2o 3-Chlorostyryl0.45
2p Ethyl linker1.80

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or structural nuances. Strategies include:
  • Standardized Assays : Replicate experiments under identical conditions (e.g., cell line, serum concentration) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects .
  • Crystallographic Validation : Use SHELX-refined structures to confirm binding modes and rule out conformational artifacts .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound derivatives?

  • Methodological Answer :
  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity while maintaining target affinity .
  • Prodrug Design : Mask the piperazine amine as an acyloxymethyl carbamate to enhance oral bioavailability .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to measure unbound fractions and adjust dosing regimens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.